2-(Piperidin-1-ylmethyl)prop-2-enenitrile
Overview
Description
“2-(Piperidin-1-ylmethyl)prop-2-enenitrile” is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of piperidone analogs, which includes “2-(Piperidin-1-ylmethyl)prop-2-enenitrile”, has been a subject of considerable interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in these reactions, such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Chemical Reactions Analysis
Piperidones, including “2-(Piperidin-1-ylmethyl)prop-2-enenitrile”, have been synthesized in order to study their biological activity . They have been found to possess a wide range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities .Scientific Research Applications
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are pivotal in the pharmaceutical industry, forming the backbone of various drugs. The compound “2-(Piperidin-1-ylmethyl)prop-2-enenitrile” can be utilized in multicomponent reactions to synthesize bioactive piperidine derivatives. These derivatives have shown promise in the development of new medications with potential pharmacological applications .
Anticancer Agents
Research indicates that piperidine derivatives exhibit significant anticancer properties. “2-(Piperidin-1-ylmethyl)prop-2-enenitrile” could be a precursor in the synthesis of novel anticancer agents, contributing to the fight against various forms of cancer .
Neuroprotective Therapies
Piperidine compounds have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound may play a role in the synthesis of therapeutic agents aimed at protecting neuronal health .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of piperidine derivatives make them valuable in the development of new treatments for infections. “2-(Piperidin-1-ylmethyl)prop-2-enenitrile” could serve as a starting material for creating compounds that target resistant strains of bacteria and fungi .
Analgesic and Anti-inflammatory Drugs
Piperidine derivatives are known to possess analgesic and anti-inflammatory properties. This compound could be used to develop new pain relief medications that work by modulating pain pathways or reducing inflammation .
Development of Antidepressants
Some piperidine derivatives have shown potential as antidepressants. “2-(Piperidin-1-ylmethyl)prop-2-enenitrile” might be used in the synthesis of compounds that could act on neurotransmitter systems to alleviate symptoms of depression .
Mechanism of Action
The mechanism of action of piperidone analogs, including “2-(Piperidin-1-ylmethyl)prop-2-enenitrile”, involves the regulation of several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
properties
IUPAC Name |
2-(piperidin-1-ylmethyl)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(7-10)8-11-5-3-2-4-6-11/h1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVQYFLTGBIQKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCCCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380268 | |
Record name | 2-(piperidin-1-ylmethyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidinomethyl)acrylonitrile | |
CAS RN |
27315-95-3 | |
Record name | 2-(piperidin-1-ylmethyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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